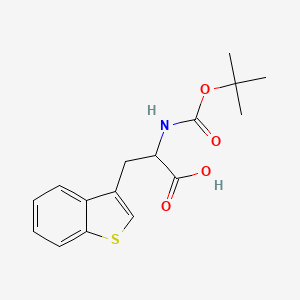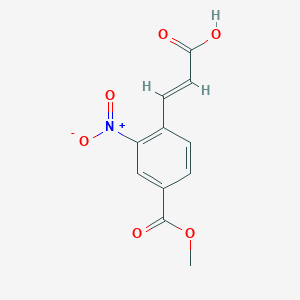
(E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an acrylic acid moiety, a methoxycarbonyl group, and a nitrophenyl group. The “(E)” in the name indicates the geometry around the double bond in the acrylic acid part of the molecule .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of its functional groups. For example, the acrylic acid moiety can participate in polymerization reactions . The nitro group can undergo reduction reactions, and the methoxycarbonyl group can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, compounds containing an acrylic acid moiety often have high polar solvent solubility, good rheology, and strong adhesive properties .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
(E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid: serves as a valuable building block in organic synthesis. Researchers have explored its use in the construction of more complex molecules. For instance, it can participate in tandem-type Pd(II)-catalyzed oxidative Heck reactions and intramolecular C-H amidation sequences . Additionally, it can be employed in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides.
Acrylic Acid Production
The compound is closely related to acrylic acid, which has numerous industrial applications. Researchers have investigated the synthesis of acrylic acid from formaldehyde and acetic acid using environment-friendly NASICON catalysts. This route provides a clean and high-value utilization of coal-based methanol derivatives .
Wirkmechanismus
Target of Action
Similar compounds have been used in tandem-type pd (ii)-catalyzed oxidative heck reaction and intramolecular c-h amidation sequence . These reactions involve complex interactions with various molecular targets, suggesting that the compound may have multiple targets of action.
Mode of Action
It’s known that acrylic acid derivatives can inhibit the polymerization of acrylic acid . This suggests that (E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid might interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The compound’s involvement in oxidative heck reaction and intramolecular c-h amidation sequence suggests that it may influence various biochemical pathways, potentially affecting downstream cellular processes.
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could influence its bioavailability and pharmacokinetics.
Result of Action
Given its potential role in inhibiting the polymerization of acrylic acid , it may have significant effects on cellular processes and functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid. For instance, the compound’s solubility in methanol suggests that its action could be influenced by the presence of certain solvents. Additionally, factors such as pH, temperature, and the presence of other molecules could also impact the compound’s stability and efficacy.
Zukünftige Richtungen
The future directions for this compound could involve its use in various applications, depending on its properties. For example, compounds with similar functional groups have been used in the fabrication of silicon anode active materials in lithium-ion batteries , and in the development of new drugs and drug delivery devices .
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxycarbonyl-2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c1-18-11(15)8-3-2-7(4-5-10(13)14)9(6-8)12(16)17/h2-6H,1H3,(H,13,14)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXIHACULRGOCJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(methoxycarbonyl)-2-nitrophenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



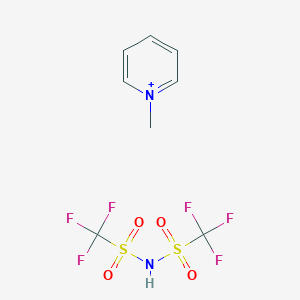
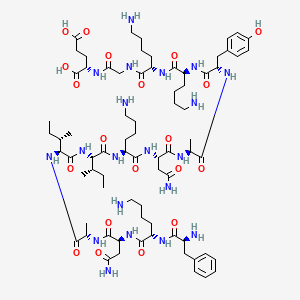
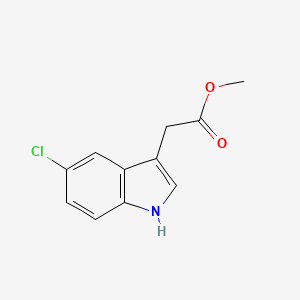

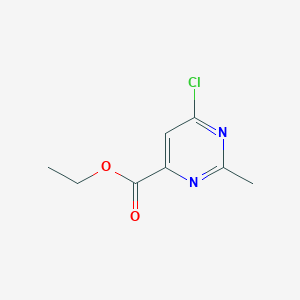


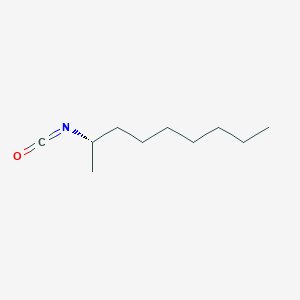

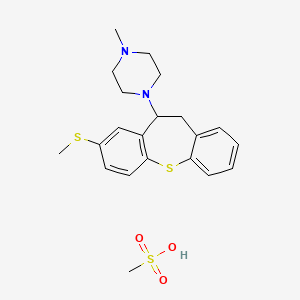
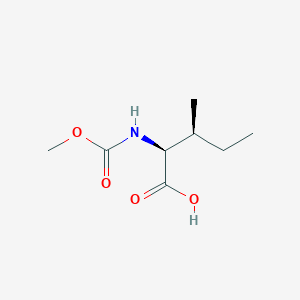

![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)
